molecular formula C12H11ClN2O2 B2582174 N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine CAS No. 477887-13-1

N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine

Cat. No. B2582174
CAS RN: 477887-13-1
M. Wt: 250.68
InChI Key: ZQECDYUKOOURNB-VGOFMYFVSA-N
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Description

N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine, also known as CMA or Cl-IPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that plays a crucial role in plant growth and development. CMA has been shown to have similar effects to IAA, making it a valuable tool for researchers studying plant physiology and biochemistry.

Scientific Research Applications

Synthesis and Solution Chemistry

The synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue has been studied. In aqueous solution, the compound predominantly undergoes C–O bond cleavage to yield hydroxamic acid, but under the same conditions, the sterically hindered analogue decomposes predominately by N–O bond cleavage. The rate of decomposition and the processes involved vary with pH, indicating the chemical's reactivity in different environments (Rajagopal et al., 2003).

Reaction with Hydroxylamine

The compound 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, obtained from a reaction with hydroxylamine, exhibits a planar orientation of the ring N atom, indicating conjugation with the 2-cyanoacrylamide unit. The orientation of the acetamide group is influenced by intramolecular hydrogen bonding. The crystal structure reveals specific hydrogen-bonded dimers and interactions, forming ribbons that propagate along a certain axis (Helliwell et al., 2011).

Microwave-Assisted Synthesis and Antimicrobial Activities

Comparative studies have been conducted on the conventional and microwave-assisted synthesis of novel indole derivatives, revealing that microwave irradiation reduces the reaction time, improves yields, and enhances reproducibility. These indole derivatives exhibit significant antimicrobial activities, highlighting their potential applications in this field (Anekal & Biradar, 2012).

Synthesis of Cytotoxic Natural Products

Efficient syntheses of cytotoxic natural products phidianidines A and B have been achieved. The synthesis process involves the generation of a substituted 3-(5-azidopentylamino)-5-((indol-3-yl)methyl)-1,2,4-oxadiazole, further reduction, and elaboration to the guanidine. The importance of bromine on the indole for activity and the potency of the amine precursor over phidianidine A have been highlighted (Lin & Snider, 2012).

properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8(16)17-14-7-10-9-5-3-4-6-11(9)15(2)12(10)13/h3-7H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECDYUKOOURNB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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